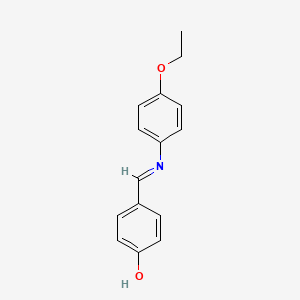
alpha-(4-Ethoxyphenylimino)-P-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of phenolic compounds and exhibits interesting properties due to its aromatic structure.
- The compound’s name provides insights into its structure: the alpha position refers to the position of the substituent on the aromatic ring, and the 4-Ethoxyphenylimino group indicates the presence of an ethoxy group and an imino (NH) group.
Alpha-(4-Ethoxyphenylimino)-P-cresol: is a chemical compound with the molecular formula C₁₆H₁₇NO₃ and the CAS number 92449-58-6 .
Métodos De Preparación
Synthetic Routes: The synthesis of alpha-(4-Ethoxyphenylimino)-P-cresol involves various methods, including condensation reactions or modifications of existing compounds.
Reaction Conditions: Specific reaction conditions may vary, but typically involve the use of appropriate reagents and solvents.
Industrial Production: Information on industrial-scale production methods is limited, as this compound is not widely produced commercially.
Análisis De Reacciones Químicas
Reactivity: Alpha-(4-Ethoxyphenylimino)-P-cresol can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the specific reaction. For example, reduction may yield amines, while oxidation could lead to quinones.
Aplicaciones Científicas De Investigación
Biology and Medicine: Its biological activity, toxicity, and potential therapeutic effects are areas of interest.
Industry: Limited information exists on industrial applications, but it may find use in specialty chemicals.
Mecanismo De Acción
- The exact mechanism by which alpha-(4-Ethoxyphenylimino)-P-cresol exerts its effects remains an active area of research.
Molecular Targets: Researchers investigate its interactions with specific proteins, enzymes, or receptors.
Pathways Involved: It may affect cellular signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
- Uniqueness : Alpha-(4-Ethoxyphenylimino)-P-cresol’s uniqueness lies in its specific substituents and reactivity.
Similar Compounds: Other phenolic compounds with similar structures include
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Actividad Biológica
Alpha-(4-Ethoxyphenylimino)-P-cresol is a compound derived from p-cresol, known for its diverse biological activities. This article explores its biological properties, including antioxidant and cytotoxic effects, as well as its potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group and an imino linkage, which influences its reactivity and biological interactions. The compound can be represented as follows:
This structure contributes to its unique biological activity profile, particularly in terms of radical scavenging and cytotoxicity.
Antioxidant Activity
Radical Scavenging Capacity : The antioxidant activity of this compound has been evaluated through various assays. Studies indicate that the compound exhibits significant radical-scavenging capabilities, comparable to well-known antioxidants like butylated hydroxyanisole (BHA). The stoichiometric factor for radical trapping was found to be approximately 3, indicating effective antioxidant potential.
| Compound | Stoichiometric Factor (n) | IC50 (mM) |
|---|---|---|
| This compound | 3 | 0.6 |
| BHA | 2.2 | 0.4 |
| P-Cresol | 1.5 | 2.0 |
The IC50 value indicates the concentration required to inhibit 50% of the free radicals, showcasing the effectiveness of this compound in comparison to other compounds.
Cytotoxicity Studies
Cell Line Testing : The cytotoxic effects of this compound were investigated using RAW 264.7 macrophage cells. The results demonstrated that this compound exhibits moderate cytotoxicity with an IC50 value of 0.6 mM, which is significantly lower than that of its parent compound, p-cresol.
Anti-inflammatory Properties : Research indicates that this compound can inhibit lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells. This suggests that the compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
Case Studies and Applications
- Food Industry : Due to its antioxidant properties, this compound is being explored as a potential food preservative to prevent oxidative spoilage.
- Pharmaceutical Development : Its anti-inflammatory effects are being investigated for use in developing treatments for conditions such as arthritis and other inflammatory disorders.
- Environmental Studies : The degradation pathways of p-cresol and its derivatives are being studied in environmental microbiology, particularly their metabolism by bacteria in anaerobic conditions .
Propiedades
Número CAS |
15484-90-9 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-[(4-ethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15-9-5-13(6-10-15)16-11-12-3-7-14(17)8-4-12/h3-11,17H,2H2,1H3 |
Clave InChI |
MEYXUKYINZWWBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















